molecular formula C11H8O5 B13008673 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B13008673
M. Wt: 220.18 g/mol
InChI Key: SPABCQMLEFIMQU-UHFFFAOYSA-N
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Description

7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid (CAS 71345-94-3) is a high-purity chromone derivative that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. This compound is a key building block for the discovery of novel bioactive molecules, particularly in neuroscience and immunology research. Its core structure, the 4H-chromen-4-one nucleus, is synthetically versatile and present in numerous natural products, making it a fruitful tool for drug discovery programs . Researchers value this specific chromone-3-carboxylic acid as a critical precursor for the development of selective monoamine oxidase B (MAO-B) inhibitors . The 3-carboxyl chromone scaffold is a privileged structure for MAO-B inhibition and possesses specific selectivity over the MAO-A isoform . Furthermore, it is employed in the synthesis of chromone-2-carboxamide derivatives, which act as potent and selective A3 adenosine receptor (A3AR) ligands . These receptors are therapeutic targets for treating inflammatory and neurodegenerative diseases, asthma, and cardiac ischaemia . Chromone esters like this one are also highly interesting due to their dual reactivity, acting as both a Michael acceptor and a 1,3-diketone, which enables the synthesis of a wide variety of heterocycles . Applications & Research Value: • Building block for multitarget-directed ligands (MTDLs) in Alzheimer's disease research . • Key intermediate for the synthesis of selective A3 adenosine receptor ligands . • Privileged scaffold for designing selective MAO-B inhibitors . • Versatile substrate in organic synthesis for creating diverse heterocyclic compounds . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

SPABCQMLEFIMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-3-carboxylate (Chromone Ester)

  • Starting Material: 2-hydroxy-4-methoxyacetophenone or related substituted acetophenones.
  • Reaction: Claisen condensation with diethyl carbonate or ethyl chloroformate under basic conditions.
  • Conditions: Base-catalyzed (e.g., sodium ethoxide), reflux in ethanol or suitable solvent.
  • Outcome: Formation of the chromone ester intermediate with yields typically between 70-80%.

Key Observations:

  • The ester function is confirmed by characteristic $$ ^1H $$ NMR signals: quartet for CH2 (~4.46 ppm) and triplet for CH3 (~1.43 ppm).
  • Aromatic and methoxy protons appear in expected regions (6.99–8.09 ppm for aromatic, ~3.9 ppm for methoxy).

Step 3: Oxidation and Purification

  • Oxidation: In some protocols, oxidation of intermediate hydroxy compounds to the chromone core is performed using sodium chlorite (NaClO2) in aqueous media at 0 °C.
  • Workup: Organic extraction with dichloromethane, washing with water and brine, drying over sodium sulfate.
  • Purification: Recrystallization from ethyl acetate or methanol-water mixtures to obtain pure 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid as a light white solid.
  • Yields: Typically 60-75% after purification steps.

Representative Data Table of Preparation Yields and Conditions

Step Reaction Type Conditions Yield (%) Key Analytical Features Reference
1. Chromone ester formation Claisen condensation Base, reflux, ethanol 70-80 $$ ^1H $$ NMR: CH2 quartet ~4.46 ppm, CH3 triplet ~1.43 ppm
2. Ester hydrolysis Base hydrolysis NaOH or Na2CO3, aqueous, RT 80-90 $$^{13}C$$ NMR: COOH carbonyl ~161.9 ppm
3. Oxidation & purification NaClO2 oxidation 0 °C, aqueous, extraction 60-75 White solid, recrystallized, confirmed by NMR

Research Findings and Notes

  • The synthetic route is robust and reproducible, suitable for laboratory-scale synthesis and educational purposes.
  • Purification by flash chromatography or recrystallization is effective in removing by-products.
  • The chromone scaffold is a privileged structure in medicinal chemistry, and the 7-methoxy substitution enhances biological activity profiles.
  • NMR spectroscopy (both $$ ^1H $$ and $$^{13}C$$) is essential for confirming the structure at each step.
  • The hydrolysis step is generally quantitative, simplifying yield calculations and purification.
  • The oxidation step using sodium chlorite is mild and selective, preserving the chromone core while introducing the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted chromenes, chromanols, and quinones, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is frequently used in the development of chromone derivatives that exhibit significant biological activities. The synthesis typically involves the condensation of phenolic compounds with β-ketoesters under acidic or basic conditions.

Industrial Applications
In industrial settings, this compound is utilized in the production of dyes, pigments, and polymers. Its unique structure allows for modifications that enhance its properties, making it suitable for various applications in materials science.

Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cells from oxidative damage. This property makes it a candidate for studies related to oxidative stress and neurodegenerative diseases.

Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase. This mechanism suggests potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential
Several studies have highlighted the anticancer activity of this compound. It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its effectiveness as an anticancer agent has been evaluated through various in vitro assays .

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of this compound, researchers found that the compound significantly reduced oxidative stress markers in neuronal cells. The results indicated a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its potential use in neuroprotective therapies .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated that it effectively inhibited the expression of pro-inflammatory cytokines in macrophages. The findings support its application as a therapeutic agent for conditions characterized by chronic inflammation.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

6-Methoxy-4-oxo-4H-chromene-3-carboxylic Acid (6e)
  • Key Difference : Methoxy group at the 6-position instead of 5.
  • Synthesis : Prepared similarly to the 7-methoxy analog via POCl₃-mediated acylation and column chromatography .
  • Impact: Positional isomerism alters electronic distribution.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic Acid (9)
  • Key Differences : Hydroxy group at 7-position, methyl at 4-position, and ketone at 2-position.
  • Structural Data : NMR signals at δ 158.00 (C=O) and 167.11 (OCOCH₃) indicate distinct electronic environments due to hydroxylation and methylation .

Functional Group Modifications

4-Oxo-4H-chromene-3-carboxaldehyde
  • Key Difference : Carboxylic acid replaced by an aldehyde.
  • Applications : Serves as a versatile intermediate for annulations and cycloadditions .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), whereas the carboxylic acid in the target compound facilitates amide or ester derivatization .
Chromone-3-carboxamides (e.g., N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide)
  • Synthesis : Derived from the target compound via SOCl₂-mediated conversion to acyl chloride, followed by amine coupling .
  • Biological Relevance : Carboxamides exhibit enhanced lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies compared to the polar carboxylic acid .

Halogenated Derivatives

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid
  • Key Features : Bromine at 6-position and methyl at 4-position.
  • Applications : Used in fluorescence-based assays due to heavy atom effects on electronic transitions.
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic Acid
  • Structural Data : Chlorine at 6-position and dual methyl groups at 4- and 7-positions.
  • Synthesis : Requires selective halogenation and methylation steps, differing from the methoxy analog’s synthesis .
  • Bioactivity : Chlorine’s electronegativity may enhance interactions with enzymatic active sites, though methylation could reduce solubility .

Aromatic and Heterocyclic Modifications

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
  • Key Features : Phenyl group at 2-position and methyl at 3-position.
  • Crystallography : Hydrogen-bonding patterns (e.g., O1—H1⋯O4i with D⋯A = 2.615 Å) differ significantly from the methoxy analog, influencing crystal packing and solubility .
  • Bioactivity : The phenyl group may confer π-π stacking interactions with aromatic residues in target enzymes, enhancing inhibitory potency .
Parent Compound: 4-Oxo-4H-chromene-3-carboxylic Acid
  • Synthesis : Achieved via Vilsmeier reaction followed by Jones oxidation, yielding the unsubstituted chromene-carboxylic acid .
  • Comparison : Introduction of the 7-methoxy group in the target compound requires additional protection/deprotection steps, increasing synthetic complexity .

Tabulated Comparison of Key Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference ID
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid 7-OCH₃, 4-O, 3-COOH 220.18 MAO-B inhibition, iron chelation
6-Methoxy-4-oxo-4H-chromene-3-carboxylic acid 6-OCH₃, 4-O, 3-COOH 220.18 Comparative enzyme studies
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid 7-OH, 4-CH₃, 2-O, 6-COOH 234.20 Antioxidant, solubility studies
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 4-CH₃, 2-O, 3-COOH 283.07 Fluorescent probes
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 3-CH₃, 2-Ph, 4-O, 8-COOH 294.28 Crystallography, enzyme binding

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